サリチル酸サリチル

説明

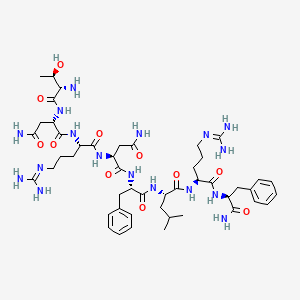

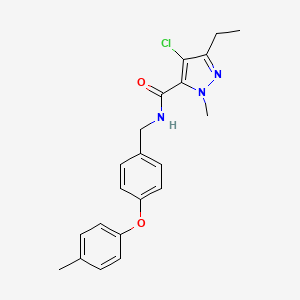

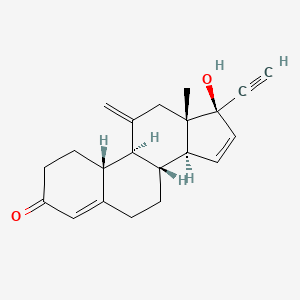

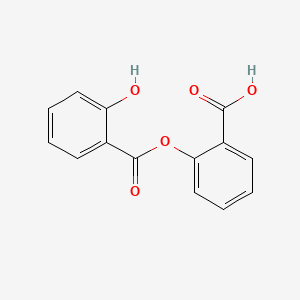

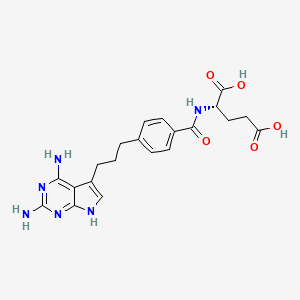

Salsalate is a nonsteroidal anti-inflammatory agent used for oral administration. It’s primarily used in the symptomatic relief of rheumatoid arthritis, osteoarthritis, and related rheumatic disorders . It’s a dimeric benzoate ester obtained by intermolecular condensation between the carboxy of one molecule of salicylic acid with the phenol group of a second . It’s a prodrug for salicylic acid .

Synthesis Analysis

Salsalate is a non-acetylated salicylate used in the management of rheumatism and pain due to arthritis . Due to the lack of an acetyl group, it doesn’t have any clinically significant direct inhibitory effect on COX1 or COX2 enzymes . It’s also been reported to directly activate AMP-activated protein kinase, which plays an important role in the regulation of inflammation and hepatic lipid metabolism .Molecular Structure Analysis

The molecular formula of Salsalate is C14H10O5 . It’s a benzoate ester, a member of benzoic acids, a member of phenols, and a member of salicylates . It’s functionally related to salicylic acid .Chemical Reactions Analysis

Salsalate has been shown to react with common oxidants like potassium permanganate in different acidic media . The chemiluminescent behavior of Salsalate when reacted with potassium permanganate has been studied using the stopped-flow technique in a continuous-flow system .Physical And Chemical Properties Analysis

Salsalate has a molecular weight of 258.23 g/mol . It’s readily soluble in the small intestine where it’s partially hydrolyzed to two molecules of salicylic acid . A significant portion of the parent compound is absorbed unchanged and undergoes rapid esterase hydrolysis in the body .科学的研究の応用

2型糖尿病(T2DM)の治療

サリチル酸サリチルは、T2DMの治療に有望なプレオトロピックな抗炎症薬として特定されています。 長期的な安全性と有効性が評価されており、T2DM患者の空腹時血糖値の改善、HbA1C値の低下、炎症性マーカーの減少が示されています 。これは、糖尿病に関連する慢性的な軽度の炎症の管理における可能性を示唆しています。

肥満と代謝性疾患

炎症は、肥満と代謝性疾患の病因に密接に関連しています。 サリチル酸サリチルの抗炎症作用は、これらの状態に寄与する酸化ストレス、小胞体ストレス、その他の分子シグナル伝達メカニズムに対処するのに役立つ可能性があります 。

関節炎の治療

従来、サリチル酸サリチルは、関節炎の治療のための安全な抗炎症薬として使用されてきました。 炎症を軽減するその有効性は、さまざまな形態の関節炎に関連する症状を軽減することができます 。

抗菌作用と抗バイオフィルム作用

最近の研究では、サリチル酸サリチルをロードしたキトサンナノ粒子のin vitroでの抗菌作用と抗バイオフィルム作用が調べられています。 これらのナノ粒子は、細菌感染症の治療とバイオフィルム形成の予防に効果的にサリチル酸サリチルを送り届けるという点で有望です 。

薬物送達システム

サリチル酸サリチルをロードしたナノ粒子を利用した薬物送達システムの制御放出特性により、治療薬の体内の滞留時間が長くなります。 このアプローチは、持続的な放出を確保することにより、薬効を高めることができます 。

関節炎以外の抗炎症アプリケーション

関節炎における従来の用途を超えて、サリチル酸サリチルの抗炎症効果は、その他の慢性炎症性疾患において調査されています。 これには、炎症が重要な役割を果たす心臓血管疾患における潜在的な用途が含まれます 。

T2DMにおける膵島細胞の自己免疫

サリチル酸サリチルは、T2DM患者におけるβ細胞機能の低下につながる可能性のある膵島細胞の自己免疫の調節に役割を果たす可能性があります。 これは、糖尿病関連合併症の予防または治療のための新しい道を開く可能性があります 。

栄養不足と免疫

サリチル酸サリチルが栄養失調の影響を受ける代謝経路に与える影響は、非常に重要となる可能性があります。 炎症を制御することにより、栄養不足に苦しんでいる人の免疫力を向上させるのに役立つ可能性があります 。

作用機序

Salsalate, also known as Sasapyrine, is a nonsteroidal anti-inflammatory agent (NSAID) used in the symptomatic relief of rheumatoid arthritis, osteoarthritis, and related rheumatic disorders .

Target of Action

Salsalate primarily targets the cyclooxygenase enzyme . This enzyme plays a crucial role in the synthesis and release of prostaglandins, which are chemicals produced by the body that are responsible for pain, fever, and inflammation .

Mode of Action

Salsalate’s mode of action involves the inhibition of the cyclooxygenase enzyme , which results in a decrease in the production of prostaglandins . This inhibition leads to lower concentrations of prostaglandins, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

Salsalate affects several biochemical pathways. It has a weak inhibitory effect on the cyclooxygenase enzyme and decreases the production of several proinflammatory chemical signals such as interleukin-6, TNF-alpha, and C-reactive protein . These changes lead to a reduction in chronic low-grade inflammation and ultimately a dysregulation of glucose homeostasis in the liver, skeletal muscle, and smooth muscle . Furthermore, salsalate activates brown adipose tissue (BAT), presumably by directly activating brown adipocytes via the AMPK pathway .

Pharmacokinetics

Salsalate is readily soluble in the small intestine where it is partially hydrolyzed to two molecules of salicylic acid . A significant portion of the parent compound is absorbed unchanged and undergoes rapid esterase hydrolysis in the body . The parent compound has an elimination half-life of about 1 hour . Salicylic acid, the active metabolite of salsalate, has a half-life that increases from 3.5 to 16 or more hours at anti-inflammatory doses of salsalate .

Result of Action

The molecular and cellular effects of salsalate’s action include a reduction in cell proliferation and inflammation . It also reverts acetylcarnitine and phosphocholine concentrations back to wildtype levels, showing associations with altered purine metabolism .

Action Environment

The action, efficacy, and stability of salsalate can be influenced by various environmental factors. For instance, food can delay the absorption of salsalate and decrease peak plasma salicylate concentrations . Furthermore, the drug’s anti-inflammatory and antirheumatic effects may be enhanced in environments characterized by chronic low-grade inflammation, such as in individuals with type two diabetes mellitus (T2DM) .

将来の方向性

The global Salsalate market is anticipated to rise at a considerable rate during the forecast period, between 2023 and 2031 . With the rising incidence of obesity and prediabetes, it has become prudent to look for more therapeutic options . Salsalate therapy at the dose of 3 g to 4.5 g daily can lower insulin resistance and reduce the levels of glucose, triglycerides, and free fatty acid concentrations with minimal side effects . This inexpensive medication could be a useful option in the treatment of prediabetes .

生化学分析

Biochemical Properties

Salsalate interacts with various enzymes and proteins in biochemical reactions. It has been found to upregulate the expression of aortic endothelial nitric oxide synthase (eNOS), phosphorylated eNOS (p-eNOS) (ser 1177), and manganese superoxide dismutase (MnSOD) . These interactions play a crucial role in reducing oxidative stress and have anti-inflammatory properties .

Cellular Effects

Salsalate influences cell function by reducing serum interleukin (IL)-6 and downregulating vascular endothelial growth factor (VEGF) and nuclear factor (NF) κB subunit p65 expression in the balloon-injured carotid artery . These effects help in reducing inflammation and promoting cell function .

Molecular Mechanism

At the molecular level, Salsalate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to decrease vascular damage caused by balloon catheter injury in female Zucker fatty rats .

Dosage Effects in Animal Models

The effects of Salsalate vary with different dosages in animal modelsIt has been observed that Salsalate treatment decreases vascular damage caused by balloon catheter injury .

Metabolic Pathways

Salsalate is involved in various metabolic pathways. It interacts with enzymes or cofactors and has effects on metabolic flux or metabolite levels

特性

IUPAC Name |

2-(2-hydroxybenzoyl)oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c15-11-7-3-1-5-9(11)14(18)19-12-8-4-2-6-10(12)13(16)17/h1-8,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYADZUPLLSGPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023572 | |

| Record name | Salsalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Salsalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015471 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.46e-01 g/L | |

| Record name | Salsalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015471 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mode of anti-inflammatory action of salsalate and other nonsteroidal anti-inflammatory drugs is not fully defined, but appears to be primarily associated with inhibition of prostaglandin synthesis. This inhibition of prostaglandin synthesis is done through the inactivation of cyclooxygenase-1 (COX-1) and COX-2, which are reponsible for catalyzing the formation of prostaglandins in the arachidonic acid pathway. Although salicylic acid (the primary metabolite of salsalate) is a weak inhibitor of prostaglandin synthesis in vitro, salsalate appears to selectively inhibit prostaglandin synthesis in vivo, providing anti-inflammatory activity equivalent to aspirin and indomethacin. Unlike aspirin, salsalate does not inhibit platelet aggregation. | |

| Record name | Salsalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01399 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

552-94-3 | |

| Record name | Salicylsalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salsalate [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salsalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01399 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Salsalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salsalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salsalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salsalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALSALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9MO595C9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Salsalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015471 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147 °C | |

| Record name | Salsalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01399 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Salsalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015471 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of salsalate?

A1: Salsalate is a prodrug that is hydrolyzed to salicylate in the body. Salicylate exerts its primary effects by inhibiting the nuclear factor-κB (NF-κB) signaling pathway. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] NF-κB is a transcription factor involved in regulating the expression of genes involved in inflammation, immune responses, cell survival, and cell proliferation.

Q2: How does salsalate affect glucose homeostasis?

A2: Salsalate has been shown to improve glucose homeostasis in individuals with type 2 diabetes and prediabetes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] While the exact mechanism is not fully understood, studies suggest that salsalate may improve insulin sensitivity, decrease insulin clearance, and increase glucose uptake. Additionally, salsalate has been shown to activate brown adipose tissue, which plays a role in energy expenditure and glucose metabolism. []

Q3: Does salsalate directly interact with mitochondria?

A3: Yes, research indicates that salicylate, the active metabolite of salsalate, can directly interact with mitochondria, leading to increased oxygen consumption. [] Studies also demonstrate that salicylate increases mitochondrial proton conductance, suggesting an uncoupling effect that may contribute to its metabolic benefits. []

Q4: What is the molecular formula and weight of salsalate?

A4: The molecular formula of salsalate is C14H10O5, and its molecular weight is 258.23 g/mol. []

Q5: How is salsalate absorbed and metabolized in the body?

A6: Salsalate is readily hydrolyzed to salicylate, its primary active metabolite, after oral administration. [, , ] The presence of food can slightly delay the absorption rate of salsalate, but it does not significantly affect the extent of absorption or the pharmacokinetics of salicylic acid. []

Q6: How does salsalate affect thyroid function tests?

A7: Salsalate can interfere with thyroid hormone binding to transport proteins in the serum, leading to decreased serum total thyroxine (T4) and triiodothyronine (T3) levels. [, , ] This interference can result in abnormal thyroid function test results, even in clinically euthyroid individuals. [, , ]

Q7: Has salsalate shown efficacy in preclinical models of metabolic disease?

A7: Yes, salsalate has demonstrated promising results in preclinical studies utilizing various animal models of metabolic disorders, including:

- Goto-Kakizaki (GK) rats: Salsalate administration in GK rats, a spontaneous model of type 2 diabetes, effectively prevented disease progression, attenuated weight gain, improved glucose tolerance, and lowered plasma triglyceride levels. These beneficial effects were associated with increased adiponectin levels and decreased adipose tissue inflammation. [, ]

- High-fat diet (HFD)-fed mice: Salsalate treatment in HFD-fed mice successfully attenuated weight gain, reduced fat mass accumulation, improved glucose tolerance, and lowered plasma triglyceride levels. The study highlighted salsalate's ability to activate brown adipose tissue, promoting fatty acid uptake and increasing energy expenditure. [, ]

- Zucker fatty rats: Salsalate treatment in female Zucker fatty rats, a model of insulin resistance, demonstrated a reduction in vascular damage caused by balloon catheter injury. This protective effect was linked to the upregulation of endothelial nitric oxide synthase (eNOS), phosphorylated eNOS, and manganese superoxide dismutase (MnSOD), suggesting salsalate's ability to reduce oxidative stress and inflammation in the vasculature. []

- Spontaneously hypertensive rats (SHR): In a study utilizing SHR-CRP rats, a model of inflammation and metabolic syndrome, salsalate treatment effectively reduced circulating inflammatory markers, improved glucose tolerance, and enhanced insulin sensitivity in skeletal muscle. Interestingly, in nontransgenic SHR controls, salsalate treatment led to reduced body weight, improved lipid profiles, and increased fatty acid oxidation in brown adipose tissue. These findings suggest that salsalate exerts metabolic benefits both through its anti-inflammatory effects and by directly impacting metabolic tissues. []

Q8: Has salsalate been investigated in clinical trials for metabolic diseases?

A9: Yes, salsalate has been evaluated in several clinical trials for its potential in treating type 2 diabetes and prediabetes. [, , , , , , , , , ]

Q9: Are there any known drug interactions with salsalate?

A10: Yes, salsalate can potentially interact with other medications. For instance, a case report suggested a potential interaction between salsalate and warfarin, leading to an increased risk of bleeding. [, ] This interaction highlights the importance of careful monitoring and dose adjustments when combining salsalate with other medications.

Q10: What analytical techniques are used to measure salsalate and its metabolites?

A12: High-performance liquid chromatography (HPLC) is a commonly employed technique for measuring salsalate and its primary metabolite, salicylic acid, in plasma samples. [] This method allows for the accurate quantification of both the parent drug and its active metabolite.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

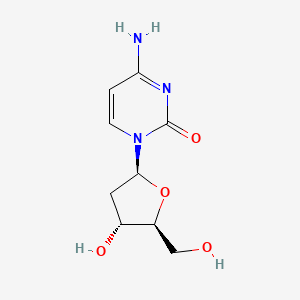

![[[[4'-(6-amino-5H-purin-9-ium-9-yl)-1,3,5-trinitrospiro[cyclohexa-1,3-diene-6,2'-furo[3,4-d][1,3]dioxole]-6'-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B1681329.png)